N-(4-Nitrophenyl)piperidin-4-amine

Description

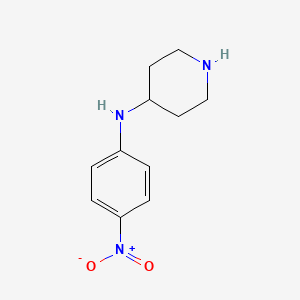

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUIRBSSLUXSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594916 | |

| Record name | N-(4-Nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401565-90-0 | |

| Record name | N-(4-Nitrophenyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401565-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Nitrophenyl Piperidin 4 Amine and Analogues

Strategic Approaches for N-Arylation of Piperidinamines

The formation of the N-aryl bond between a piperidinamine and a nitrophenyl group is a critical step in the synthesis of N-(4-Nitrophenyl)piperidin-4-amine. Several methodologies can be employed to achieve this transformation, each with its own mechanistic basis and practical considerations.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Nitrophenyl-Piperidine Bond Formation

Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for constructing the this compound scaffold. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, piperidin-4-amine. wikipedia.org The success of the SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack. wikipedia.org However, the presence of strong electron-withdrawing groups, such as the nitro group (-NO2), positioned ortho or para to the leaving group, significantly activates the ring towards nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination process. nih.govyoutube.com In the first, rate-determining step, the amine nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-arylated product. youtube.com

A typical example is the reaction of 4-fluoronitrobenzene with piperidin-4-amine. The highly electronegative fluorine atom serves as an excellent leaving group in SNAr reactions. nih.gov The reaction can be carried out in a suitable solvent, often in the presence of a base to neutralize the generated acid. ambeed.com

Table 1: Examples of SNAr Reactions for the Synthesis of N-Aryl Piperidines

| Aryl Halide | Amine | Base | Solvent | Product |

| 4-Fluoronitrobenzene | Piperidine (B6355638) | K2CO3 | DMF | N-(4-Nitrophenyl)piperidine |

| 4-Chloronitrobenzene | 1-(4-methoxyphenyl)piperazine | - | - | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine |

| 4-Fluoronitrobenzene | Amine | N,N-diisopropylethylamine | DMF | N-(4-Nitrophenyl)amine derivative |

Data sourced from multiple studies. ambeed.comcscanada.net

Contemporary Transition Metal-Free N-Arylation Protocol Adaptations

While traditional SNAr reactions are effective, contemporary research has focused on developing milder and more versatile transition-metal-free N-arylation methods. mdpi.com One such approach involves the use of diaryliodonium salts as arylating agents. mdpi.com These reagents can arylate a variety of N-H containing heterocycles, including piperidines, under metal-free conditions. mdpi.com

Another emerging strategy is the silylboronate-mediated cross-coupling of organic fluorides with amines. nih.gov This transition-metal-free method utilizes the cooperative action of a silylboronate and a base, such as potassium tert-butoxide, to facilitate the C-F bond activation and subsequent C-N bond formation at room temperature. nih.gov This approach offers a significant advantage in its selectivity for the C-F bond, leaving other potentially reactive functional groups intact. nih.gov

Reductive Amination and Condensation Route Relevances

Reductive amination provides an alternative pathway to N-arylated piperidines, particularly when starting from a ketone precursor. youtube.comresearchgate.netorganic-chemistry.org This two-step process, which can often be performed in a single pot, involves the initial reaction of a ketone, such as N-Boc-piperidin-4-one, with an aniline (B41778) derivative to form an intermediate imine or enamine. youtube.comresearchgate.netyoutube.com This intermediate is then reduced to the corresponding amine. youtube.com

A variety of reducing agents can be employed for the reduction step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3]. researchgate.netorganic-chemistry.org Sodium cyanoborohydride is particularly useful for one-pot reactions as it is less reactive towards carbonyl groups and selectively reduces the protonated iminium ion. youtube.com Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) or the use of transfer hydrogenation sources like ammonium (B1175870) formate (B1220265) are also common reduction methods. researchgate.netd-nb.info

For instance, the synthesis of N-(3,4-dichlorophenyl)piperidin-4-amine has been successfully achieved through the reductive amination of N-Boc-piperidin-4-one with 3,4-dichloroaniline. researchgate.net

Functional Group Interconversions and Derivatization Reactions

Once the this compound core is synthesized, the nitro and amine functionalities offer avenues for a wide range of chemical transformations, allowing for the generation of diverse analogues.

Amidation Reactions Involving the Piperidinamine Moiety

The piperidinamine moiety contains a secondary amine that can readily undergo acylation reactions to form amides. nih.gov This transformation is a common strategy for introducing a wide variety of substituents and building molecular complexity. The reaction typically involves treating the this compound or its analogues with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. youtube.com

For example, the synthesis of polysubstituted pyridines has been achieved through a sequence involving the amidation of an amino acid-based sulfonamide. nih.gov Similarly, the synthesis of N-substituted piperidines has been accomplished through the acylation of the piperidine nitrogen. researchgate.net The resulting amides can serve as final products or as intermediates for further transformations, such as reduction to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.com

Nucleophilic Substitutions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring in N-aryl-4-aminopiperidine scaffolds is a key site for introducing structural diversity. This nitrogen atom readily participates in nucleophilic substitution reactions, most notably N-alkylation and N-arylation, allowing for the attachment of a wide range of substituents.

A common strategy for creating analogues involves a two-step procedure that begins with a different reaction, such as reductive amination, on a protected piperidine core, followed by coupling at the piperidine nitrogen. For instance, a synthetic approach might start with the reductive amination of 4-amino-1-Boc-piperidine with an appropriate aldehyde to yield a common intermediate. nih.gov This intermediate's piperidine nitrogen can then be coupled with various electrophiles, such as alkyl or aryl halides, followed by deprotection of the Boc group to yield the final N-substituted product. nih.gov

Reductive amination itself is a powerful tool for this functionalization. Libraries of N-substituted 4-aminopiperidines have been synthesized by reacting N-substituted 4-piperidone (B1582916) derivatives with various amines using reducing agents like sodium triacetoxyborohydride. mdpi.com Alternatively, direct N-alkylation of the piperidine nitrogen can be achieved using an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent system is critical to the success of these reactions, with combinations like potassium carbonate in dimethylformamide (DMF) or the use of a non-nucleophilic base like N,N-diisopropylethylamine being effective. researchgate.net To prevent the formation of undesired quaternary ammonium salts, the alkylating agent is often added slowly to ensure the piperidine remains in excess. researchgate.net

More advanced methods for N-arylation include transition metal-catalyzed cross-coupling reactions. Buchwald-Hartwig amination, for example, can be used to form a bond between the piperidine nitrogen and an aryl group. acs.org A general strategy for accessing diverse N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates, which are then subjected to hydrogenation or further nucleophilic additions. nih.govchemrxiv.org

Table 1: Conditions for N-Alkylation of Piperidines This table presents generalized conditions for the N-alkylation of piperidine scaffolds based on common laboratory procedures.

| Alkylating Agent | Base | Solvent | Temperature | Notes |

| Alkyl Bromide/Iodide | K₂CO₃ | Dry DMF | Room Temp | A common and straightforward method. researchgate.net |

| Alkyl Bromide/Iodide | NaH | Dry DMF | 0 °C to RT | Used for less reactive systems; NaH is a strong, non-nucleophilic base. researchgate.net |

| Alkyl Halide | N,N-Diisopropylethylamine | Dichloromethane (B109758) | Room Temp | A non-nucleophilic base prevents side reactions; yields can be moderate (<70%). researchgate.net |

| Alkyl Bromide/Iodide | None/Syringe Pump | Anhydrous Acetonitrile | Room Temp | Slow addition of the alkyl halide (1.1 eq) prevents dialkylation. researchgate.net |

Formation of Urea (B33335) and Carboxamide Derivatives

The primary amino group at the 4-position of the piperidine ring is a prime target for derivatization into ureas and carboxamides. These functional groups can alter the molecule's properties by introducing hydrogen bond donors and acceptors.

Carboxamide Synthesis: The formation of carboxamides is typically achieved through the reaction of the amine with an acylating agent, such as an acid chloride or an activated carboxylic acid. A general procedure involves dissolving the amine in a suitable solvent like toluene (B28343) or dichloromethane, followed by the addition of the acid chloride and a tertiary amine base (e.g., triethylamine) to neutralize the HCl byproduct. mdpi.com The reaction is often stirred at room temperature for several hours to ensure completion. mdpi.com

Urea Synthesis: The synthesis of ureas from the 4-amino group can be accomplished using several established methods. A classical approach involves reacting the amine with an isocyanate. However, safer and more versatile methods often employ phosgene (B1210022) substitutes. nih.gov Reagents such as N,N′-carbonyldiimidazole (CDI) or p-nitrophenyl chloroformate are widely used. nih.govnih.gov When using p-nitrophenyl chloroformate, the reaction is typically performed in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane at low temperatures. nih.gov Another efficient method utilizes 4-nitrophenyl-N-benzylcarbamate, which reacts with the amine to form the urea derivative after a subsequent hydrogenolysis step to remove the benzyl (B1604629) protecting group.

Iterative Derivatization Strategies for Functionalization

Iterative or modular strategies are employed to build molecular complexity and systematically explore the structure-activity relationships of the this compound core. These multi-step approaches allow for the controlled introduction of different functional groups at various positions on the scaffold.

One such strategy is a "forward- and reverse-synthesis" approach, which uses a 4-substituted-4-aminopiperidine as a key building block. rsc.org This convergent method allows for the synthesis of a piperazinopiperidine nucleus, which can then be further elaborated, providing comprehensive access to a library of analogues with variations at key pharmacophoric sites. rsc.org

Another powerful iterative method involves a sequence of reactions to build complex side chains. For example, a synthetic route can begin with the conjugate addition of a nucleophile (like phenylboronic acid) to a dihydropyridinone precursor. nih.gov The resulting ketone can then be homologated using a Wittig reaction to introduce a two-carbon chain with an ester group. This ester can be transformed into an amino moiety, and various substituents can be installed on the piperidine nitrogen, demonstrating a step-wise construction of a highly functionalized molecule. nih.gov

A modular approach for creating trisubstituted chiral piperidines has also been developed, starting from a chiral-pool synthesis of an orthogonally protected piperidine intermediate. acs.orgacs.org This intermediate can then undergo sequential functionalizations using modern catalytic methods, allowing for the chemo- and stereoselective preparation of highly elaborated piperidines. acs.orgacs.org These iterative strategies are fundamental in medicinal chemistry for the systematic optimization of lead compounds. nih.gov

Investigation of Stereochemical Control in this compound Synthesis

Achieving stereochemical control during the synthesis of substituted piperidines is critical, as different stereoisomers can exhibit distinct biological activities. Several advanced strategies have been developed to synthesize chiral 4-aminopiperidine (B84694) derivatives with high levels of enantio- and diastereoselectivity.

One highly stereoselective route to access chiral 2-substituted 4-aminopiperidines involves the diastereoselective nucleophilic substitution of a hydroxyl group on a pre-existing chiral piperidine ring with an azide, followed by reduction and protection. rsc.org This method leverages a chiral auxiliary on the piperidine nitrogen to direct the stereochemical outcome.

Other approaches focus on constructing the chiral ring from acyclic precursors. Rhodium-catalyzed asymmetric hydrogenation and the use of biocatalytic resolution are two strategies that have been evaluated to control the stereochemistry of a 4,3-amino alcohol moiety on the piperidine ring. rsc.org A modular strategy for synthesizing trisubstituted chiral piperidines has been developed that relies on a diastereoselective reduction of a tetrahydropyridine (B1245486) intermediate as a key step. acs.orgacs.org

Catalytic asymmetric methods are particularly powerful. A cross-coupling approach to enantioenriched 3-substituted piperidines involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine (B1217469) derivative, affording products in high yield and excellent enantioselectivity. nih.govacs.org Similarly, N-directed hydroboration of 2-(2'-alkenyl)-piperidine boranes can proceed with good stereocontrol, influenced by steric effects within the bicyclic transition state. nih.gov These examples, while not all specific to the title compound, illustrate the established principles for controlling stereochemistry in complex piperidine synthesis.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction conditions. Key parameters such as catalyst choice, ligand, solvent, temperature, and concentration are systematically varied to maximize yield and selectivity.

High-throughput experimentation (HTE) has become a valuable tool for rapidly screening a wide range of conditions. This approach has been successfully applied to develop a general, one-pot process for N-(hetero)arylpiperidine synthesis using Zincke imine intermediates, significantly improving process efficiency. nih.govchemrxiv.org

In the context of catalytic reactions, such as the Rh-catalyzed synthesis of 3-arylpiperidines, the choice of ligand is paramount. nih.govacs.org Screening different chiral ligands can dramatically affect both the conversion rate and the enantiomeric excess (ee) of the product. Similarly, adjusting the concentration of the reaction mixture can impact the yield. nih.gov For instance, in one study, changing the ligand from L1 to L2 decreased the conversion from 95% to 43% and the ee from 96% to 83%. nih.gov

Table 2: Example of Reaction Optimization for Rh-Catalyzed Asymmetric Synthesis Data adapted from studies on the synthesis of 3-substituted piperidines, illustrating the impact of varying reaction parameters. nih.gov

| Entry | Deviation from Standard Condition | Conversion (%) | ee (%) |

| 1 | None | 95 | 96 |

| 2 | 0.5 M instead of 1 M | 60 | 96 |

| 3 | Ligand L2 instead of L1 | 43 | 83 |

| 4 | Ligand L3 instead of L1 | 50 | 92 |

Optimization is also crucial for traditional reactions like N-alkylation. Factors such as the rate of addition of the alkylating agent, the choice of base, and the solvent all contribute to the outcome, influencing the balance between mono-alkylation, di-alkylation, and the formation of quaternary salts. researchgate.net The development of selective protocols, for instance for the mono-arylation of piperidines, often hinges on finding the right combination of catalyst and directing group to avoid undesired side products like bis-arylation. researchgate.net

Computational Chemistry and Theoretical Modeling of N 4 Nitrophenyl Piperidin 4 Amine

Density Functional Theory (DFT) Applications for Electronic and Geometric Structure Prediction

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of N-(4-nitrophenyl)piperidin-4-amine, enabling accurate predictions of its electronic and geometric properties. This theoretical framework facilitates a detailed exploration of the molecule's intrinsic characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to predicting the chemical reactivity of this compound. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. Typically, the HOMO is localized on the electron-rich piperidin-4-amine moiety, making it the primary site for interaction with electrophiles. In contrast, the LUMO is predominantly situated over the electron-deficient 4-nitrophenyl ring, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally signifies a more reactive species.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.4 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 eV |

| Ionization Potential (I) | -EHOMO | 5.9 eV |

| Electron Affinity (A) | -ELUMO | 2.4 eV |

| Global Hardness (η) | (I - A) / 2 | 1.75 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -4.15 eV |

| Global Electrophilicity (ω) | μ² / (2η) | 4.93 eV |

Note: The values presented are illustrative and representative of typical results obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution across the this compound molecule. The MEP surface is color-coded to represent different electrostatic potential values, providing a guide to the molecule's reactive sites. Regions of negative potential, typically shown in red or yellow, are concentrated around the electronegative oxygen atoms of the nitro group, signifying them as likely sites for electrophilic attack. Conversely, areas of positive potential, often depicted in blue, are found around the hydrogen atoms of the amine group, indicating these as probable locations for nucleophilic interactions.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Fukui functions)

To gain a more nuanced understanding of reactivity, quantum chemical descriptors are employed. Fukui functions, for instance, are instrumental in identifying the specific atoms within this compound that are most susceptible to nucleophilic, electrophilic, or radical attack. This local reactivity descriptor can pinpoint the reactivity of individual atomic sites, offering a more detailed picture than the global indices derived from HOMO-LUMO energies.

Topological Analyses (AIM, ELF, LOL) of Electron Density

Topological analyses of the electron density provide a rigorous framework for characterizing the chemical bonding and non-covalent interactions in this compound.

Quantum Theory of Atoms in Molecules (AIM): AIM analysis examines the topology of the electron density to partition the molecule into atomic basins. The properties of the bond critical points (BCPs) within the electron density provide a quantitative measure of the nature and strength of chemical bonds.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the electron localization in a molecule. They provide a visual representation of the regions corresponding to core electrons, covalent bonds, and lone pairs, offering a clear and chemically intuitive picture of the electron distribution.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| piperidine (B6355638) |

Mechanistic Studies of Chemical Reactivity and Transformation Pathways

Investigation of Nitro Group Reduction Mechanisms

The reduction of the nitro group in N-(4-Nitrophenyl)piperidin-4-amine to the corresponding amine is a pivotal transformation, yielding the highly valuable N-(4-aminophenyl)piperidin-4-amine. This reduction can proceed through various mechanistic pathways, largely dependent on the chosen reducing agent and reaction conditions.

The most common and industrially preferred method for this transformation is catalytic hydrogenation . google.comgoogle.com This process typically utilizes hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). google.comgoogle.commasterorganicchemistry.com The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed through a series of steps on the catalyst surface. One proposed pathway involves the formation of an azo dimer intermediate which is then rapidly consumed to yield the primary amine. rsc.org

A generally accepted model for the reduction of aromatic nitro compounds suggests two parallel routes. google.comgoogle.com The primary pathway involves a stepwise reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine (B1172632), and finally to the amine. google.comgoogle.comnih.gov The reduction of the hydroxylamine is often the slowest step, leading to its potential accumulation. google.comgoogle.com A secondary, parallel pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then successively reduced to an azo compound, a hydrazo compound, and finally the amine product. google.comgoogle.com

The choice of catalyst can influence the chemoselectivity of the reaction. For instance, milder catalysts like palladium are often used to selectively reduce the nitro group without affecting other reducible functional groups that might be present in the molecule. mit.edu

Alternative reduction methods that circumvent the need for high-pressure hydrogen gas include catalytic transfer hydrogenation . researchgate.net This technique uses a hydrogen donor in situ, such as formic acid, hydrazine (B178648) hydrate, or sodium borohydride (B1222165). researchgate.net Another approach involves the use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Biocatalytic methods, employing enzymes known as nitroreductases, also offer a pathway for nitro group reduction. nih.gov These enzymes can reduce the nitro group through either a one-electron radical mechanism or a two-electron hydride transfer mechanism. nih.gov

Elucidation of Nucleophilic Reactivity at the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity is a cornerstone for the functionalization of the piperidine ring.

The nucleophilicity of the piperidine nitrogen allows for alkylation and acylation reactions. These reactions are fundamental in modifying the structure and properties of the molecule. The rate and extent of these reactions are influenced by the electronic nature of the electrophile and the steric environment around the piperidine nitrogen.

Kinetic studies on the reactions of secondary alicyclic amines, such as piperidine, with various electrophiles have provided insights into the mechanistic details of these transformations. For instance, the reaction of piperidine with certain substrates has been shown to proceed through a mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.govacs.org In some cases, a kinetically significant proton transfer from this intermediate to another amine molecule can occur, leading to an anionic tetrahedral intermediate (T-). nih.govacs.org

The reactivity of the piperidine nitrogen can also be influenced by the substituent on the aromatic ring. The electron-withdrawing nitro group in this compound can modulate the basicity and nucleophilicity of the piperidine nitrogen, although this effect is transmitted through several bonds.

Kinetic and Thermodynamic Aspects of Reaction Systems

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound and the feasibility of its transformations.

Kinetic analyses of the catalytic hydrogenation of related nitroarenes have been performed to understand the reaction rates and dependencies on various parameters. For example, in a micro-packed bed reactor, the surface-catalyzed hydrogenation was found to progress through a condensation mechanism with the rapid consumption of an azo dimer intermediate. rsc.org Such studies help in optimizing reaction conditions, including pressure, temperature, and residence time, to achieve high conversion and selectivity. rsc.org

Kinetic investigations of nucleophilic substitution reactions involving piperidine have revealed important mechanistic details. For reactions with certain thionocarbonates, the plots of the observed rate constant (kobsd) versus amine concentration are linear for piperidine, suggesting a specific reaction pathway. nih.govacs.org The rate coefficient for the formation of the initial zwitterionic intermediate (k1) is influenced by the electronic effects of substituents on the electrophile. nih.govacs.org

Thermodynamic data for the hydrolysis of related nitrophenyl compounds, such as 4-nitrophenyl acetate (B1210297), have been determined, providing valuable information on the energetics of bond cleavage and formation. nrel.gov While specific thermodynamic data for this compound reactions may not be readily available, these related studies offer a basis for understanding the thermodynamic driving forces of its transformations.

Below is a table summarizing kinetic data from a study on the reaction of piperidine with substituted benzenesulfonates, which provides a model for understanding the nucleophilic reactivity of the piperidine moiety.

| Substituent (X) in Benzenesulfonate | Second-Order Rate Constant (kN) M-1s-1 |

| 4-NO2 | 6.65 x 10-3 |

| H | 1.30 x 10-3 |

| 4-MeO | 4.28 x 10-4 |

| Data from a study on the reaction of 4-nitrophenyl X-substituted benzenesulfonates with piperidine. psu.edu |

Regiochemical and Stereochemical Control in Reactions

Controlling the regioselectivity and stereoselectivity in reactions involving this compound is crucial for the synthesis of specific isomers with desired biological or chemical properties.

Regioselectivity in the functionalization of the piperidine ring is a significant challenge. The piperidine ring has multiple C-H bonds (at the C2, C3, and C4 positions) that could potentially react. The position of functionalization can be controlled by various factors, including the choice of catalyst and protecting groups on the piperidine nitrogen. d-nb.inforesearchgate.netnih.gov For instance, rhodium-catalyzed C-H functionalization has been shown to be highly site-selective, with the outcome depending on the specific rhodium catalyst and the nature of the N-protecting group. d-nb.inforesearchgate.netnih.gov While the C2 position is electronically activated, the C4 position is sterically more accessible. nih.gov Directing groups can also be employed to guide functionalization to a specific position. chemrxiv.org

Stereochemistry is another critical aspect, particularly when new chiral centers are created during a reaction. The synthesis of specific stereoisomers of piperidine derivatives often requires the use of chiral catalysts or auxiliaries. nih.gov For example, in rhodium-catalyzed C-H functionalization reactions, the use of chiral rhodium catalysts can lead to high diastereoselectivity and enantioselectivity. d-nb.inforesearchgate.netnih.gov The stereochemical outcome of reactions can significantly impact the biological activity of the resulting compounds. nih.gov Asymmetric four-component reactions utilizing Rh-carbynoids have been developed to provide stereodivergent access to complex molecules with multiple stereocenters. nih.gov

The development of stereoselective methods for the synthesis of piperidine derivatives is an active area of research, with the goal of producing enantiomerically pure compounds for various applications. researchgate.net

Biological and Pharmacological Research of N 4 Nitrophenyl Piperidin 4 Amine Analogues and Derivatives

Role as Synthetic Intermediates in Medicinal Chemistry

The N-(4-nitrophenyl)piperidin-4-amine framework is a valuable starting point for the synthesis of a diverse range of more complex molecules with significant pharmacological potential. nih.govresearchgate.net The inherent reactivity of the piperidine (B6355638) nitrogen and the aromatic nitro group allows for a variety of chemical transformations, making it a key intermediate in medicinal chemistry.

One common synthetic strategy involves the acylation or sulfonylation of the piperidine nitrogen. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized where the piperidine nitrogen was reacted with various sulfonyl chlorides, including 4-nitrobenzene sulfonyl chloride. nih.gov Similarly, 3,5-bis(benzylidene)piperidin-4-ones have been N-acylated with an acryloyl group to enhance their cytotoxic properties. nih.gov

Another synthetic route involves the modification of the nitrophenyl group. The nitro functionality can be reduced to an amine, which can then be further derivatized. This approach was used in the synthesis of 1-[2-(aryl amino -2- oxoethyl ) - amino -4-(n-ethyl piperazine)] benzene (B151609) derivatives, where an initial nitro group was reduced to an aniline (B41778) derivative. mdpi.com

Furthermore, the core piperidine structure itself can be synthesized through various methods, such as the Mannich reaction, which has been employed to create 2,6-diaryl-3-methyl-4-piperidones. researchgate.net These piperidin-4-one derivatives, which share a structural resemblance to the this compound backbone, can then be further modified, for example, by condensation with thiosemicarbazide (B42300) to produce thiosemicarbazone derivatives with enhanced antimicrobial activity. researchgate.net

The versatility of the this compound scaffold is also demonstrated in its use for creating inhibitors of specific biological targets. For example, it has been a key component in the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives that act as potent inhibitors of the USP1/UAF1 deubiquitinase complex. bldpharm.com These syntheses often involve multi-step reactions, including Suzuki couplings, to build the final complex molecules. bldpharm.com

In Vitro Assessment of Biological Activities and Underlying Mechanisms

Analogues and derivatives of this compound have been subjected to extensive in vitro testing to elucidate their biological activities and the mechanisms that underpin them. These studies have revealed a broad spectrum of pharmacological effects, ranging from cytotoxicity against cancer cells to antimicrobial and enzyme-modulating activities.

Cytotoxicity and Antiproliferative Mechanisms (e.g., against carcinoma cell lines)

A significant area of research has focused on the anticancer potential of this compound derivatives. Numerous studies have demonstrated their cytotoxic and antiproliferative effects against a variety of human carcinoma cell lines.

For example, a series of N-(4′-nitrophenyl)-l-prolinamides were evaluated for their cytotoxicity against four human cancer cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), liver carcinoma (HepG2), and lung carcinoma (A549). nih.gov Several of these compounds exhibited significant tumor inhibitory activities, with compounds 4a and 4u emerging as promising broad-spectrum anticancer agents. nih.gov Notably, compound 4a showed a 95.41% inhibition of A549 cells at a concentration of 100 µM. nih.gov

In another study, 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogues were synthesized and tested for their cytotoxicity. nih.gov The 4-nitro analogues (1c, 2c, and 3c) were found to be the most potent in their respective series. nih.gov The N-acryloyl derivatives, in particular, displayed submicromolar CC50 values against neoplastic HSC-2, HSC-4, and HL-60 cells, while showing selective toxicity for malignant cells over normal cell lines. nih.gov

Furthermore, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were screened for their cytotoxic effects on a wide panel of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. All the synthesized compounds demonstrated significant cell growth inhibitory activity.

| Derivative Class | Cell Lines Tested | Key Findings | Reference |

| N-(4′-nitrophenyl)-l-prolinamides | SGC7901, HCT-116, HepG2, A549 | Compound 4a showed 95.41% inhibition of A549 cells. Compounds 4a and 4u showed broad-spectrum activity. | nih.gov |

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | 4-nitro analogs were the most potent. N-acryloyl derivatives had submicromolar CC50 values and selective toxicity. | nih.gov |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B (liver); MCF7, BT20, T47D, CAMA-1 (breast); HCT-116 (colon); KATO-3 (gastric); MFE-296 (endometrial) | All compounds showed significant cell growth inhibitory activity. |

Anti-angiogenic Potentials and Cellular Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives based on the piperidine scaffold have been investigated for their ability to inhibit this process.

A study on a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed significant anti-angiogenic properties. nih.govresearchgate.net The efficacy of these compounds in inhibiting angiogenesis was assessed in vivo using the chick chorioallantoic membrane (CAM) model. nih.govresearchgate.net Several of the synthesized compounds, including one bearing a 4-nitrophenyl sulfonyl group (compound 10a), effectively blocked the formation of blood vessels in this model. nih.govresearchgate.net The study noted that the presence of both electron-donating and electron-withdrawing groups on the phenyl ring of the side chain could influence their potency. researchgate.net

Antimicrobial and Antifungal Activity Spectrum

Derivatives of this compound have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.

A series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their antimicrobial activity. researchgate.net All the synthesized compounds showed good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin. researchgate.net The thiosemicarbazone derivatives, in particular, exhibited significant antifungal activity against M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. researchgate.net

Similarly, newly synthesized piperidine derivatives were found to be active against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Another study on N-phenylpiperazine derivatives reported activity against various pathogens, including Mycobacterium kansasii, M. marinum, and Fusarium avenaceum.

The antifungal potential of these types of compounds is further highlighted by a study on 6-alkyl-2,3,4,5-tetrahydropyridines. Compounds with C-6 alkyl chain lengths from C14 to C18 showed varying degrees of antifungal activity, with 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) and 6-heptadecyl-2,3,4,5-tetrahydropyridine (5f) being the most active against Cryptococcus neoformans, Candida albicans, Candida glabrata, and Candida krusei.

| Derivative Class | Tested Organisms | Key Findings | Reference |

| Piperidin-4-one derivatives | S. aureus, E. coli, B. subtilis (bacteria); M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans (fungi) | Good antibacterial activity. Thiosemicarbazone derivatives showed significant antifungal activity. | researchgate.net |

| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and its methyl ester | S. aureus, E. coli | Both compounds were active against the tested bacteria. | |

| 1-(4-nitrophenyl)piperazine (B103982) derivatives | M. kansasii, M. marinum (mycobacteria); F. avenaceum (fungus) | Compounds showed inhibitory activity against the tested mycobacteria and fungus. | |

| 6-alkyl-2,3,4,5-tetrahydropyridines | C. neoformans, C. albicans, C. glabrata, C. krusei | Compounds with C14 to C18 alkyl chains were active, with C16 and C17 chains being the most potent. |

Receptor and Enzyme Interaction Modulations

Analogues of this compound have been designed and shown to modulate the activity of various enzymes and receptors, highlighting their potential as targeted therapeutic agents.

One notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex. bldpharm.com This enzyme is involved in DNA repair pathways, and its inhibition is a promising strategy for cancer therapy. The research led to the identification of a small-molecule inhibitor, ML323, with nanomolar inhibitory potency. bldpharm.com

In another line of research, aryl imidazolyl ureas were investigated as inhibitors of acid ceramidase (aCDase), an enzyme linked to pathological conditions like cancer and fibrosis. Compound 43 from this series demonstrated nanomolar IC50 activity against aCDase and was able to reduce fibrosis markers in hepatic stellate cells.

Furthermore, the N-(4-nitrophenyl)piperidine structure has been incorporated into molecules targeting specific receptors. For instance, a series of 4-N-linked-heterocyclic piperidine derivatives were synthesized and found to have a high affinity and selectivity for human dopamine (B1211576) D4 receptors, with one compound exhibiting an affinity of 5.2 nM.

DNA Binding and Cleavage Properties

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, making it a key mechanism for anticancer drugs. Some derivatives of this compound have been shown to possess DNA binding and cleavage capabilities.

In a study of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, their ability to cleave DNA was evaluated using calf thymus DNA followed by gel electrophoresis. nih.govresearchgate.net These piperidine analogues, including one with a 4-nitrophenyl sulfonyl group, exhibited differential migration and band intensities, indicating DNA binding and cleavage activity. nih.govresearchgate.net The compounds that showed significant anti-angiogenic activity also demonstrated notable DNA cleavage, suggesting a dual mechanism of anticancer action. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively available in publicly accessible literature, a broader examination of related structures, including nitrophenyl-containing compounds and 4-aminopiperidine (B84694) derivatives, provides valuable insights into the chemical features that govern their biological activity.

Research into a series of N-(4'-nitrophenyl)-l-prolinamides has shed light on the impact of various substitutions on their cytotoxic activities against several human carcinoma cell lines. nih.gov The core structure, which includes a nitrophenyl group, is a key feature. The study involved the synthesis of a series of amides with diverse functionalities to probe the SAR. For instance, the introduction of different amine moieties at the C-terminus of the N-(4'-nitrophenyl)-l-proline scaffold resulted in a range of antiproliferative efficacies. nih.gov

Notably, certain substitutions led to compounds with significant broad-spectrum anti-cancer activity. nih.gov The data from these studies can be summarized to understand the influence of different chemical groups on cytotoxicity.

Table 1: Cytotoxicity of selected N-(4'-nitrophenyl)-l-prolinamide analogues

| Compound ID | Amine Moiety | Cancer Cell Line | % Cell Inhibition (at 100 µM) |

|---|---|---|---|

| 4a | N/A | A549 | 95.41 ± 0.67 |

| 4a | N/A | HCT-116 | 93.33 ± 1.36 |

| 4s | N/A | A549 | 70.13 ± 3.41 |

| 4u | N/A | A549 | 83.36 ± 1.70 |

| 4u | N/A | HCT-116 | 81.29 ± 2.32 |

| 4u | N/A | SGC7901 | 8.02 ± 1.54 (low viability) |

| 4w | N/A | SGC7901 | 27.27 ± 2.38 (low viability) |

| 5-Fluorouracil (Standard) | N/A | A549 | 64.29 ± 2.09 |

| 5-Fluorouracil (Standard) | N/A | HCT-116 | 81.20 ± 0.08 |

Data sourced from a study on N-(4'-nitrophenyl)-l-prolinamides. The specific structures of the amine moieties for each compound ID are detailed in the source publication. nih.gov

In other studies on different classes of piperidine derivatives, the nature of the substituent on the piperidine nitrogen has been shown to be a critical determinant of biological activity. For example, in a series of 4-(2-aminoethyl)piperidine derivatives, small alkyl groups like methyl on the piperidine nitrogen resulted in high affinity for the σ1 receptor, whereas a free proton, or larger groups like ethyl or tosyl, led to significantly lower affinity. nih.gov

In Silico Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking and simulation studies have been instrumental in elucidating the potential mechanisms of action and binding modes of this compound analogues with their protein targets. Although specific docking studies for the parent compound are not readily found, research on related molecules provides a strong indication of the types of interactions that are likely to be important.

For instance, in silico docking studies have been performed on a series of 3,5-bis(arylidene)-4-piperidone derivatives, which share the piperidone core with the general class of compounds under discussion. These studies revealed that compounds with chloro-substitutions on the aryl rings exhibited strong binding free energies to the β5/β6 active site of the 20S proteasome, a target in cancer therapy. nih.gov The docking models indicated that key hydrogen bonds and aromatic interactions are crucial for the binding of these inhibitors to the protein. nih.gov

Molecular dynamics simulations of 4-(2-aminoethyl)piperidine derivatives with the σ1 receptor have provided a detailed picture of the protein-ligand interactions. These simulations demonstrated that the substituents on the piperidine nitrogen atom have different interactions with a lipophilic binding pocket composed of amino acid residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. nih.gov These differential interactions are responsible for the observed variations in binding affinity. nih.gov

Furthermore, docking studies on quinoxaline (B1680401) derivatives, some of which contain a nitrophenyl group, against the epidermal growth factor receptor (EGFR) have shown that the most potent compounds bind strongly to the receptor. nih.gov The in silico energy calculations were in good agreement with the experimentally determined IC50 values, reinforcing the validity of the docking models. nih.gov

These examples from related compound classes underscore the power of in silico methods to predict binding affinities and to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These insights are invaluable for the rational design of new, more potent, and selective analogues.

Emerging Research Frontiers and Challenges in N 4 Nitrophenyl Piperidin 4 Amine Chemistry

Innovations in Green Synthetic Chemistry for Sustainable Production

The synthesis of piperidine (B6355638) derivatives, including N-(4-Nitrophenyl)piperidin-4-amine, is traditionally achieved through methods that often involve harsh reagents and generate significant waste. The pharmaceutical industry's shift towards sustainability has spurred research into greener synthetic alternatives. unibo.it

Current Research Trends:

Catalytic Hydrogenation: A common method for preparing the piperidine ring is the catalytic hydrogenation of pyridine (B92270). dtic.mil Research is focused on developing more efficient and recyclable catalysts to improve the green credentials of this process.

One-Pot Syntheses: One-pot reactions, such as the Mannich condensation, are being explored for the synthesis of piperidin-4-one, a key precursor. nih.gov This approach reduces the number of reaction steps, solvent usage, and waste generation. nih.gov

Alternative Solvents: The use of greener solvents is a key aspect of sustainable chemistry. Studies on related peptide syntheses highlight the move away from hazardous solvents towards more environmentally benign options. unibo.it

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability for the production of pharmaceutical intermediates. While not yet widely reported for this compound specifically, it represents a promising future direction for sustainable production.

Challenges: A significant challenge remains in developing a direct and environmentally benign synthesis for this compound that is both cost-effective and scalable. The development of a catalytic process that avoids the use of stoichiometric and often hazardous reagents is a key goal.

Deeper Elucidation of Biological Action Mechanisms at Molecular Level

While this compound itself is not a widely reported bioactive agent, its core structure is a key pharmacophore in various biologically active compounds. nih.gov Derivatives of the piperidine and nitrophenyl moieties have shown a range of activities, suggesting potential therapeutic applications for compounds derived from this scaffold.

Key Findings from Related Compounds:

Enzyme Inhibition: Nitrophenylpiperazine derivatives have been identified as novel tyrosinase inhibitors. researchgate.netnih.gov Kinetic studies of these related compounds have shown competitive and mixed-type inhibition, providing insights into how this compound derivatives might interact with enzyme active sites. researchgate.netnih.gov

Anticancer Activity: The piperidin-4-one nucleus is a component of compounds with reported anticancer activities. nih.gov For instance, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine has been investigated as a potential drug template against chronic myeloid leukemia. nih.gov

Antimicrobial and Antifungal Properties: Piperidin-4-one derivatives have demonstrated antibacterial and antifungal activities. biomedpharmajournal.org The introduction of a nitrophenyl group can modulate this activity, as seen in various heterocyclic compounds. nih.gov

Research Gaps: There is a clear lack of studies on the specific biological targets and molecular mechanisms of action for this compound. Future research should focus on screening this compound and its simple derivatives against a panel of biological targets to uncover its potential therapeutic value.

Computational-Aided Drug Design and Lead Optimization Strategies

Computational methods are increasingly integral to modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of this compound, these strategies are being employed to predict and enhance their therapeutic potential.

Applications in Related Structures:

Molecular Docking: Docking studies have been used to investigate the binding modes of nitrophenylpiperazine derivatives within the active site of tyrosinase, helping to explain their inhibitory activity. researchgate.netnih.gov Similar studies on a related pyrimidine (B1678525) derivative have explored its interaction with the kinase domain of the BCR-ABL protein. nih.gov

QSAR (Quantitative Structure-Activity Relationship): For a series of piperidine-derived compounds, group-based QSAR (GQSAR) models have been developed to predict their inhibitory activity against the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

Molecular Dynamics Simulations: These simulations have been used to assess the stability of inhibitor-enzyme complexes over time, as demonstrated with a potent tyrosinase inhibitor derived from a nitrophenylpiperazine scaffold. researchgate.net

| Computational Technique | Application on Related Scaffolds | Key Insights | Reference |

| Molecular Docking | Investigating binding of nitrophenylpiperazine derivatives to tyrosinase. | Revealed proper fitting within the enzyme's active site. | researchgate.netnih.gov |

| QSAR | Predicting activity of piperidine derivatives as HDM2 inhibitors. | Development of a statistically sound model for activity prediction. | researchgate.net |

| Molecular Dynamics | Assessing stability of a 9r-tyrosinase complex. | Showed a reduction in critical residual fluctuation, indicating stability. | researchgate.net |

| DFT Analysis | Performed on potent nitrophenylpiperazine derivatives. | Indicated stability and reactivity of the compounds. | researchgate.net |

Future Directions: For this compound, computational studies could be instrumental in designing novel derivatives with improved potency and selectivity for specific biological targets. These in silico methods can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Investigation of Polymorphism and Solid-State Engineering

The solid-state properties of an active pharmaceutical ingredient (API), including polymorphism, can significantly impact its stability, solubility, and bioavailability. The study of polymorphism is therefore a critical aspect of drug development.

Insights from Related Compounds:

Crystal Structure Analysis: The crystal structures of several salts of N-(4-nitrophenyl)piperazine have been determined, revealing details about their molecular and supramolecular structures. nih.gov These studies show how different counter-ions can influence the crystal packing and hydrogen-bonding networks.

Hirshfeld Surface Analysis: This technique has been used to analyze the intermolecular interactions in the crystal structure of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, highlighting the importance of π-π stacking and other weak interactions in the crystalline ordering. nih.gov

Challenges and Opportunities: There is currently no published information on the polymorphism of this compound. A thorough investigation into its solid-state forms would be a valuable contribution to the field. This could involve screening for different polymorphs, solvates, and co-crystals, and characterizing them using techniques such as X-ray diffraction, differential scanning calorimetry, and spectroscopy. Such studies are crucial for ensuring the consistent performance of any future drug product based on this scaffold.

Development of Advanced Analytical Techniques for Complex Biological Matrices

The ability to accurately quantify a drug and its metabolites in complex biological matrices like blood, plasma, and urine is essential for pharmacokinetic and pharmacodynamic studies.

Current Methodologies for Related Compounds:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the purification and analysis of pharmaceutical compounds. For peptide synthesis, which shares some analytical challenges, RP-HPLC is the preferred method for isolating the target molecule. unibo.it

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying compounds in complex mixtures. The NIST WebBook provides mass spectral data for the related compound N-phenyl-4-piperidinamine. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are routinely used for the structural characterization of newly synthesized compounds, as demonstrated for a series of 4-nitrophenylpiperazine derivatives. researchgate.netnih.gov

Future Research Needs: For this compound, there is a need to develop and validate robust analytical methods for its detection and quantification in biological fluids. This would likely involve the use of LC-MS/MS, which offers high sensitivity and selectivity. Such methods would be critical for any future preclinical and clinical development of drugs derived from this compound.

Q & A

Basic Synthesis: What are the common synthetic routes for N-(4-Nitrophenyl)piperidin-4-amine?

Methodological Answer:

The synthesis typically involves coupling reactions between 4-nitrophenyl derivatives and piperidin-4-amine. A representative method includes reacting 4-aminopiperidine with halogenated nitroarenes (e.g., 2-halo-5-nitrobenzene analogs) under weak alkaline conditions. Solvents like ethanol or acetonitrile and bases such as potassium carbonate are commonly used. The nitro group's electron-withdrawing nature may necessitate controlled reaction temperatures (e.g., 50–80°C) to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .

Advanced Synthesis: How can researchers address regioselectivity challenges during alkylation or arylation of the piperidine ring?

Methodological Answer:

Regioselectivity issues arise due to competing nucleophilic sites on the piperidine ring. Strategies include:

- Steric control: Use bulky leaving groups or substituents to direct reactions to the 4-position.

- Catalytic optimization: Employ transition-metal catalysts (e.g., Pd or Cu) for selective C–N bond formation.

- Protecting groups: Temporarily block reactive amines (e.g., with Boc groups) to isolate the desired site.

Post-reaction characterization via H/C NMR and HPLC-MS is critical to confirm regiochemical outcomes .

Basic Characterization: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and piperidine CH signals (δ 1.5–3.5 ppm).

- FT-IR: Detect N–H stretches (~3300 cm) and nitro group vibrations (~1520 and ~1350 cm).

- Mass spectrometry (ESI/HRMS): Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

X-ray crystallography is recommended for unambiguous structural elucidation if single crystals are obtainable .

Advanced Reaction Analysis: How does the nitro group influence the compound’s reactivity in oxidation or reduction reactions?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aryl ring. For example:

- Reduction: Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, altering pharmacological properties.

- Oxidation: Under acidic conditions, KMnO may oxidize the piperidine ring, forming ketones or carboxylic acids.

Kinetic studies (e.g., UV-Vis spectroscopy at 525 nm) and DFT calculations can model reaction pathways and intermediates .

Biological Evaluation: What in vitro assays are suitable for assessing the biological activity of this compound?

Methodological Answer:

While direct biological data for this compound is limited, structurally related piperidin-4-amine derivatives are screened using:

- Enzyme inhibition assays: Target enzymes like kinases or proteases (IC determination via fluorogenic substrates).

- Cellular viability assays: MTT or resazurin-based tests in cancer or microbial cell lines.

- Receptor binding studies: Radioligand displacement assays for GPCRs or neurotransmitter transporters.

Dose-response curves and molecular docking simulations (using software like AutoDock) help correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.